

A Comparative Clinical Data Guide: MORF-057 and Abrilumab for Ulcerative Colitis

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Compound of Interest

Compound Name: FRF-06-057

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For researchers and professionals in drug development, this guide provides an objective comparison of the clinical data for MORF-057 and abrilumab, two agents targeting the $\alpha 4\beta 7$ integrin for the treatment of ulcerative colitis (UC). This analysis is based on publicly available clinical trial results, focusing on efficacy, safety, and mechanism of action to support further research and development in inflammatory bowel disease (IBD).

At a Glance: MORF-057 vs. Abrilumab

Feature	MORF-057	Abrilumab
Drug Class	Oral small molecule	Fully human IgG2 monoclonal antibody[1][2][3]
Target	$\alpha 4\beta 7$ Integrin[4][5]	$\alpha 4\beta 7$ Integrin[1][2][3]
Administration	Oral[4]	Subcutaneous Injection[1][6]
Development Status	Phase 2 trials ongoing[7][8]	Development Discontinued[9][10]
Indication	Ulcerative Colitis, Crohn's Disease[4][7]	Ulcerative Colitis, Crohn's Disease[2]

Mechanism of Action: Targeting Gut-Specific Inflammation

Both MORF-057 and abrilumab are designed to inhibit the $\alpha 4\beta 7$ integrin, a protein crucial for the migration of inflammatory immune cells into the intestinal tissue.[\[2\]](#)[\[4\]](#) By blocking the interaction of $\alpha 4\beta 7$ on lymphocytes with its ligand, the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on endothelial cells in the gut, these drugs aim to reduce gut-specific inflammation.[\[1\]](#)[\[11\]](#)[\[12\]](#) MORF-057 achieves this as an oral small molecule, while abrilumab is a subcutaneously administered monoclonal antibody.[\[4\]](#)[\[6\]](#)[\[13\]](#)

Caption: Inhibition of the $\alpha 4\beta 7$ -MAdCAM-1 pathway.

Clinical Efficacy in Ulcerative Colitis

Clinical trial data for both agents in patients with moderate-to-severe ulcerative colitis are summarized below. It is important to note that direct comparison is challenging due to differences in study design, patient populations, and endpoints.

MORF-057: EMERALD-1 (Phase 2a) Results

The EMERALD-1 study was an open-label, single-arm trial evaluating MORF-057 at a dose of 100 mg twice daily.[\[11\]](#)[\[14\]](#)

Efficacy Endpoint (at Week 12)	MORF-057 (100 mg BID)
Clinical Response (mMCS)	45.7% [12] [15]
Endoscopic Improvement	25.7% [12] [15]
Clinical Remission (mMCS)	25.7% [11]
Histologic Remission (RHI score ≤ 3)	22.9% [16]
Mean Change in RHI Score from Baseline	-6.4 (p=0.002) [11] [15]

mMCS: modified Mayo Clinic Score; RHI: Robarts Histopathology Index

Abrilumab: Phase 2b Results

This was a randomized, double-blind, placebo-controlled study.[\[6\]](#)[\[17\]](#) The primary endpoint was clinical remission at week 8 for the two highest doses versus placebo.[\[6\]](#)[\[17\]](#)

Efficacy Endpoint (at Week 8)	Placebo (n=116)	Abrilumab 70 mg (n=98)	Abrilumab 210 mg (n=79)
Clinical Remission	4.3% [6]	13.3% (p=0.021) [6]	12.7% (p=0.030) [6]
Clinical Response	Not Reported	Significantly greater than placebo [6]	Significantly greater than placebo [6]
Mucosal Healing	Not Reported	Significantly greater than placebo [6]	Significantly greater than placebo [6]

Clinical Remission defined as total Mayo Score ≤ 2 points, with no individual sub-score >1 point.
[\[6\]](#)

Pharmacokinetics and Pharmacodynamics

Parameter	MORF-057	Abrilumab
Pharmacokinetics	Predictable PK profile. [18] Phase 1 data in healthy volunteers confirmed dose-proportional and predictable pharmacokinetics. [18]	Following subcutaneous dosing, median t _{max} ranged from 2-10 days with a bioavailability of 82-99%. [19] The terminal half-life was approximately 31 days. [19]
Pharmacodynamics	Dose-dependent $\alpha 4\beta 7$ receptor occupancy (RO) was observed, with saturation ($>99\%$ median RO) achieved at the 100 mg twice-daily dose. [14] [20]	Maximal reduction of free $\alpha 4\beta 7$ on naïve CD4+ T cells was observed at the first post-dose assessment (week 2) and persisted through week 12. [1] An EC ₅₀ of 0.01 $\mu\text{g/ml}$ was shown for the PD effect on $\alpha 4\beta 7$ RO. [19]

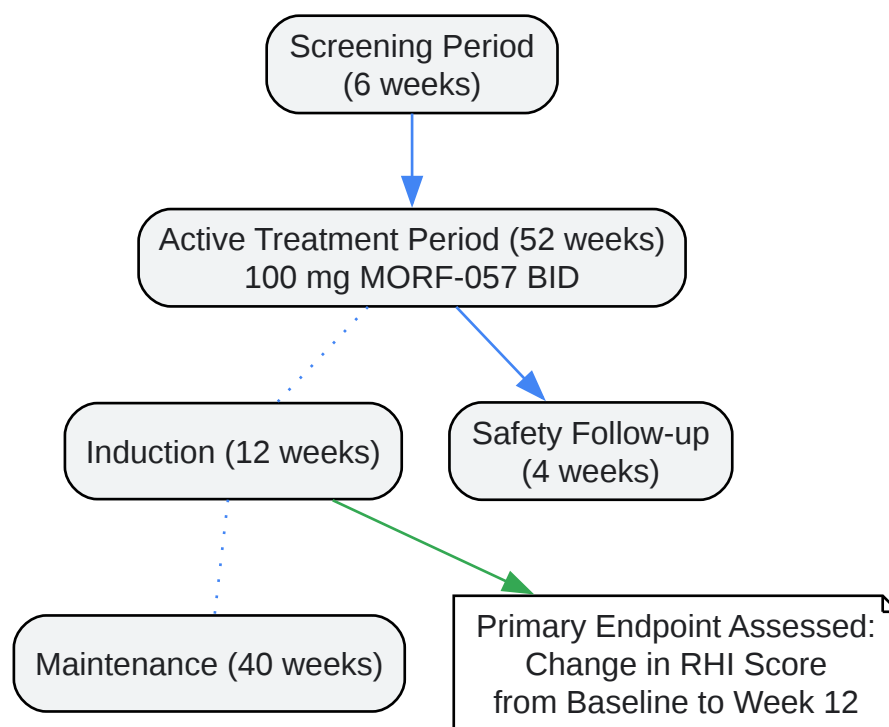
Safety and Tolerability Profile

Agent	Key Safety Findings
MORF-057	Generally well-tolerated in Phase 1 and 2a studies. [11] [14] [16] No treatment-emergent serious adverse events (SAEs) were observed in the EMERALD-1 study. [11] [16] The most common adverse events reported were exacerbation of ulcerative colitis and anemia. [8] [11]
Abrilumab	Was well-tolerated in Phase 2 studies. [1] Adverse events were similar among treatment and placebo groups. [21] No cases of progressive multifocal leukoencephalopathy (PML) or deaths were reported. [6] [17]

Experimental Protocols

MORF-057: EMERALD-1 Trial (NCT05291689)

This was a Phase 2a, open-label, single-arm, multicenter trial to assess the efficacy, safety, and tolerability of MORF-057.[\[5\]](#)[\[16\]](#)



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Caption: Workflow for the MORF-057 EMERALD-1 Phase 2a trial.

- Patient Population: Adults with moderately to severely active UC for at least 3 months who had an inadequate response, loss of response, or intolerance to other UC treatments.[15]
- Intervention: 100 mg of oral MORF-057 administered twice daily.[14][16]
- Primary Endpoint: Change in the Robarts Histopathology Index (RHI) score from baseline to week 12.[14][16]
- Duration: A 12-week induction period followed by a 40-week maintenance period.[5][16]

Abrilumab: Phase 2b Trial (NCT01694485)

This was a randomized, double-blind, placebo-controlled, multicenter study.[6][17]

- Patient Population: Patients with moderate-to-severe ulcerative colitis (total Mayo Score 6-12, recto-sigmoidoscopy score ≥ 2) with an inadequate response or intolerance to conventional therapies.[6][17]

- Intervention Arms:
 - Placebo[6]
 - Abrilumab 7 mg, 21 mg, or 70 mg (subcutaneous) on day 1, weeks 2 and 4, and every 4 weeks thereafter.[6]
 - Abrilumab 210 mg (subcutaneous) as a single dose on day 1.[6]
- Primary Endpoint: Clinical remission (total Mayo Score ≤ 2 points, no individual sub-score > 1 point) at week 8 for the 70 mg and 210 mg dosage groups versus placebo.[6][17]
- Key Secondary Endpoints: Clinical response and mucosal healing at week 8.[6][17]

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